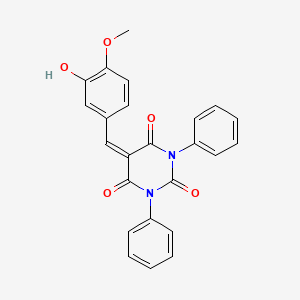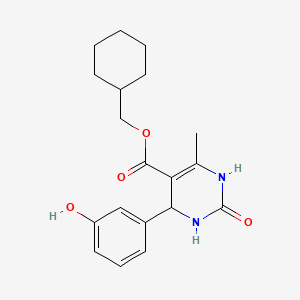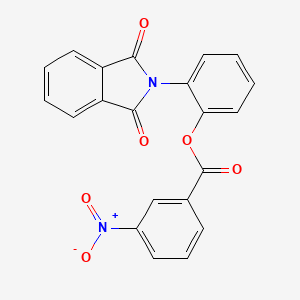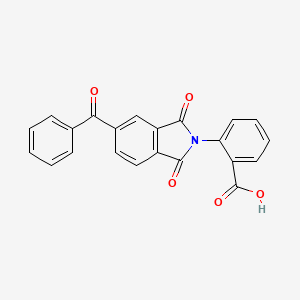
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a low toxicity profile in vitro and in vivo. In addition, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant properties and can scavenge free radicals. 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and stability. However, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be difficult to dissolve in certain solvents, which can limit its use in certain experiments. In addition, the mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. In addition, the synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 3-hydroxy-4-methoxybenzaldehyde and barbituric acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. This method has been optimized to produce 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in high yields and purity.
Aplicaciones Científicas De Investigación
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in various scientific fields. In the field of material science, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In the field of medicinal chemistry, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as an anti-cancer agent. In addition, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-31-21-13-12-16(15-20(21)27)14-19-22(28)25(17-8-4-2-5-9-17)24(30)26(23(19)29)18-10-6-3-7-11-18/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQIAVQEBFMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5187450.png)

![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5187467.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)
![5-{3,5-dichloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187474.png)

![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)


